molecular formula C13H21Cl2N5 B13388138 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

Cat. No.: B13388138
M. Wt: 318.2 g/mol
InChI Key: KSODOXNLLQKTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C13H21N5It is often used as a reference substance for drug impurities and reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of N-methyl-4-piperidone with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through multi-step processes involving stereoselective transformations. A representative synthesis involves:

StepReaction TypeConditionsKey Reagents/SolventsYieldSource
1DebenzylationDichloromethane, RTH<sub>2</sub>/Pd-C, HCl86% ,
2Chiral ResolutionMethanol, −10°CDi-p-toluoyl-D-tartaric acid92% ee ,
3Salt FormationAcetone, refluxHCl gas95% ,

Mechanistic Insights :

  • Debenzylation : Catalytic hydrogenation removes protecting groups while preserving the piperidine ring’s stereochemistry .

  • Chiral Acid Resolution : Achieves enantiomeric excess (ee) >90% via selective crystallization .

Hydrolysis Reactions

Controlled hydrolysis under acidic conditions generates pharmacologically relevant metabolites:

Hydrolyzing AgentTemperatureTimeProductYieldApplicationSource
1M H<sub>2</sub>SO<sub>4</sub>80°C4hN-demethylated derivative68%Tofacitinib impurity profiling,
0.5M HCl60°C2hPyrrolo[2,3-d]pyrimidin-4-ol54%Degradation studies

Key Observations :

  • Acid stability is pH-dependent, with degradation accelerating at elevated temperatures.

  • Hydrolysis primarily targets the methylamine group, retaining the piperidine scaffold .

Chiral-Specific Reactivity

Stereochemistry at C3 and C4 of the piperidine ring critically influences reactivity:

StereoisomerReaction with Methyl 3-Chloro-3-OxopropanoateSolventYieldBiological Activity (IC<sub>50</sub>)Source
(3R,4R)Nucleophilic acylationMethanol71%JAK3 inhibition: 2.3 nM,
(3S,4S)Same conditionsMethanol42%JAK3 inhibition: 18.9 nM

Notable Trends :

  • The (3R,4R) isomer exhibits superior reactivity and binding affinity due to optimal spatial alignment of the methyl group and pyrrolopyrimidine nitrogen .

  • Stereochemical inversion reduces both reaction efficiency and pharmacological potency .

Acylation and Coupling Reactions

The secondary amine group participates in nucleophilic substitutions:

Reaction PartnerCoupling AgentBaseSolventProductYieldSource
5-Methylisoxazole-4-carboxylic acidHATUDIPEADCMAmide derivative80%
Methyl 3-chloro-3-oxopropanoateNoneNaOHMeOHβ-Ketoamide71%

Optimized Protocol (from ):

  • Dissolve 0.5 g substrate in DCM.

  • Add 1.1 eq. carboxylic acid, 1.5 eq. HATU, and 5 eq. DIPEA.

  • Stir at RT for 3h; isolate via HPLC (ACN/H<sub>2</sub>O gradient).

Interaction with Biological Targets

The compound’s reactivity directly correlates with its role as a JAK3 inhibitor precursor:

TargetBinding ModeKey InteractionsAssay TypeK<sub>d</sub>Source
JAK3 ATP-binding siteHydrogen bonding with Glu903, π-stacking with Phe995-NH group, pyrrolopyrimidine ringSPR4.8 nM ,
CYP3A4Metabolic oxidation at piperidine C4Methyl group hydroxylationLC-MS/MSt<sub>1/2</sub> = 2.1h

Structure-Activity Relationship (SAR) :

  • Piperidine Methyl Group : Enhances metabolic stability but reduces aqueous solubility .

  • Dihydrochloride Salt : Improves crystallinity (mp >225°C) without altering target affinity .

Comparative Reactivity of Analogues

Reactivity varies significantly among structural analogues:

CompoundCAS NumberKey Structural DifferenceReaction with HATU/DIPEAYield vs. ParentSource
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl) analogue477600-74-1Correct stereochemistry80%Baseline ,
N-Methyl-N-(4-methylpiperidin-3-yl) (racemic)384336-73-6No stereocontrol56%−24%
4-Methyl-N-(1-(piperidinyl)) derivative2969113-14-0Open piperidine ring32%−48%

Degradation Pathways

Forced degradation studies reveal:

ConditionDegradantMechanismQbD CriticalitySource
40°C/75% RH, 4 weeksOxazolidinone derivativeRing-opening oxidationHigh (genotoxic potential) ,
0.1M NaOH, 1hPyrrolopyrimidine dimerNucleophilic aromatic substitutionModerate

Stability Recommendations :

  • Store under inert gas (N<sub>2</sub>/Ar) at 2–8°C .

  • Use amber vials to prevent photolytic cleavage of the pyrrolo ring .

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and pharmaceutical applications .

Biological Activity

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine; dihydrochloride, commonly referred to as a pharmaceutical intermediate, has garnered attention due to its role in the synthesis of Janus kinase (JAK) inhibitors, particularly tofacitinib. This compound exhibits significant biological activity, particularly in the context of treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.

  • Molecular Formula : C13H19N5
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 477600-74-1

The primary biological activity of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is attributed to its inhibition of JAK enzymes. These enzymes play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammatory processes. By inhibiting JAK, this compound can effectively modulate immune responses and reduce inflammation.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

  • Inhibition of JAK3 : Research indicates that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits potent inhibitory activity against JAK3, which is pivotal in mediating the effects of several interleukins involved in immune response regulation .
  • Selectivity Profile : The selectivity of this compound for JAK3 over other kinases has been documented, suggesting a favorable therapeutic index. This selectivity is critical for minimizing off-target effects and enhancing safety profiles in clinical applications .

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis demonstrated that compounds derived from N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine significantly reduced disease activity scores compared to placebo controls. Patients exhibited improved joint function and reduced inflammatory markers within weeks of treatment initiation.

Case Study 2: Psoriatic Arthritis Management

Another study focused on patients with psoriatic arthritis revealed that the administration of JAK inhibitors based on this compound led to substantial improvements in skin lesions and joint pain. The results indicated a rapid onset of action and sustained benefits over a six-month period .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies have shown that N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has an acceptable safety profile at therapeutic doses. However, potential side effects include gastrointestinal disturbances and increased risk of infections due to immunosuppression.

Properties

Molecular Formula

C13H21Cl2N5

Molecular Weight

318.2 g/mol

IUPAC Name

N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H

InChI Key

KSODOXNLLQKTEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.